Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group and an ethyl ester functional group. This compound is significant in organic chemistry due to its unique structural features, which contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate can be sourced from chemical suppliers and databases that specialize in organic compounds. It is classified under the category of oxazole derivatives, which are known for their diverse biological activities and utility as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. Solvents such as ethanol or acetonitrile are commonly used, along with catalysts like hydrochloric acid or acetic acid to facilitate the reactions.
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate has a molecular formula of and a molecular weight of approximately . The structure features:
The compound's structure can be represented by its SMILES notation: CC(=O)C1=NC(C(F)(F)F)=CO1
, indicating the arrangement of atoms within the molecule.
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate participates in various chemical reactions, including:
These reactions are typically facilitated by adjusting solvent conditions, temperature, and concentration of reactants to achieve desired outcomes with minimal side reactions.
The mechanism of action for Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate involves its interaction with biological targets, often through enzyme inhibition or modulation. The trifluoromethyl group enhances binding affinity to certain biological receptors due to increased hydrophobic interactions.
Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties, making them valuable in drug development.
Relevant data from chemical databases supports these properties, confirming their importance for practical applications.
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate has several scientific uses:
Copper(I) catalysts enable regioselective oxazole synthesis via cycloaddition between terminal alkynes and nitrile oxides. Strotman et al. demonstrated that solvent polarity dictates regiochemistry: Polar solvents (e.g., DMF) favor C-5 arylation of oxazoles, while nonpolar solvents (e.g., toluene) promote C-2 arylation [4]. This solvent-dependent control is critical for installing the carboxylate at C2. Key parameters include:
Table 1: Solvent-Dependent Regioselectivity in Copper-Catalyzed Oxazole Synthesis
Solvent | Dielectric Constant | Preferred Arylation Site | Yield (%) |
---|---|---|---|
DMF | 38.0 | C-5 | 78 |
Toluene | 2.4 | C-2 | 92 |
THF | 7.5 | C-2/C-5 mixture | 65 |
Acetonitrile | 37.5 | C-5 | 81 |
Ruthenium(II) complexes facilitate (3+2) cycloadditions under milder conditions than copper. Fokin et al. reported RuCl₃-catalyzed reactions between ethyl propiolate and trifluoroacetonitrile-derived nitrile oxides, yielding 4-trifluoromethyl oxazole-2-carboxylates [8]. Advantages include:
Table 2: Ruthenium vs. Copper Catalysis for 4-(Trifluoromethyl)oxazole Synthesis
Catalyst | Temperature (°C) | Reaction Time (h) | Regioselectivity (C4:C5) | Yield Range (%) |
---|---|---|---|---|
CuI/PPh₃ | 110 | 12 | 15:1 | 65–92 |
RuCl₂(PPh₃)₃ | 70 | 6 | >20:1 | 75–94 |
Leonetti et al. developed a metal-free route using Rink amide resin as a solid support [4] [8]:
Ring-expansion of 2H-azirines with trifluoroacetic anhydride (TFAA) provides direct access to 4-trifluoromethyl oxazoles [2]:
Table 3: Metal-Free Synthesis via Azirine Ring Expansion
Azirine Substituent | Base | Solvent | Yield (%) |
---|---|---|---|
4-Bromophenyl | NEt₃ | Dioxane | 62 |
4-Cyanophenyl | NEt₃ | Ethyl Acetate | 85 |
2-Naphthyl | DIPEA | THF | 87 |
Cyclopropyl | DBU | Toluene | 65 |
The electron-withdrawing trifluoromethyl group deactivates C4 toward electrophiles, directing substitution to C5:
Late-stage esterification: 4-(Trifluoromethyl)oxazole-2-carboxylic acid reacts with ethanol under Mitsunobu conditions (DIAD/PPh₃) to install the ethyl ester (78% yield) [3]. Direct cyclization with ethyl bromopyruvate is preferred to avoid side reactions.Trifluoromethylation strategies:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9